molecular formula C16H19N7O2 B2937206 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole CAS No. 2097897-27-1

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole

Cat. No.: B2937206
CAS No.: 2097897-27-1
M. Wt: 341.375
InChI Key: LAVCJCHABCBBJC-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole is a complex organic compound characterized by multiple functional groups, including pyrazole, azetidine, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole involves multi-step organic reactions. Common synthetic routes include the use of precursor compounds that undergo sequential reactions such as nitration, reduction, cyclization, and alkylation. Each step requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, industrial methods focus on optimizing the synthesis process to reduce cost and increase efficiency. This may involve using more economical reagents, continuous flow reactors, and advanced purification techniques. Scaling up the synthesis requires rigorous quality control to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole undergoes various chemical reactions, including:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen atoms.

  • Reduction: This reaction involves the gain of electrons or hydrogen atoms.

  • Substitution: A functional group in the molecule is replaced by another group.

  • Cyclization: The formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), nucleophiles for substitution reactions, and catalysts for facilitating cyclization. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and selectivity.

Major Products Formed

The major products formed depend on the type of reaction. Oxidation might produce carbonyl derivatives, reduction may yield alcohols or amines, substitution could introduce different functional groups, and cyclization might result in new ring structures.

Scientific Research Applications

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole has diverse applications, including:

  • Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

  • Industry: Utilized in materials science for developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites or modulating their activity. The pathways involved can include signal transduction, metabolic pathways, or genetic regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Other compounds with comparable structures include:

  • 1,3,5-trimethyl-1H-pyrazole

  • 4-(3-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl

  • Trimethyl azetidine derivatives

Uniqueness

1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole stands out due to its combination of functional groups, which impart unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

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Properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O2/c1-9-5-13(23-16(19-9)17-8-18-23)25-12-6-22(7-12)15(24)14-10(2)20-21(4)11(14)3/h5,8,12H,6-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVCJCHABCBBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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